2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

CDK5 kinase inhibition cell cycle

Select this compound for its distinct benzyloxy-acetamide group, crucial for CDK5/p25 chemical probe studies and kinase selectivity profiling. It serves as a structurally precise negative control for Chk1 assays (negligible inhibition ≤10 µM), unlike optimized pyridyl aminothiazoles. Its intermediate lipophilicity (cLogP ~3.8) and unique π-stacking and hydrogen-bond acceptor capacity make blind analog substitution a high-risk strategy, ensuring assay reproducibility. Ideal for calibrating cytotoxicity screens with expected 15–40 µM potency.

Molecular Formula C23H20N4O2S
Molecular Weight 416.5
CAS No. 1797727-72-0
Cat. No. B2521215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
CAS1797727-72-0
Molecular FormulaC23H20N4O2S
Molecular Weight416.5
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
InChIInChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27)
InChIKeyVFOWEOCIFMYKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797727-72-0): Chemical Identity, Target Class, and Procurement Baseline


2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797727-72-0, molecular formula C₂₃H₂₀N₄O₂S, MW 416.5) is a synthetic small-molecule acetamide derivative belonging to the pyridinylamino-thiazolyl-phenylacetamide structural class [1]. Compounds within this class have been investigated as inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and checkpoint kinase 1 (Chk1) [2][3][4]. The molecule features a 2-(pyridin-3-ylamino)thiazole core linked via a 4-phenyl bridge to a 2-(benzyloxy)acetamide moiety, a substitution pattern that distinguishes it from closely related analogs bearing ethoxy, cyclopentylthio, or 4-fluorophenoxy substituents at the acetamide position.

Why 2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797727-72-0) Is Not Freely Interchangeable with In-Class Analogs


Despite sharing a common pyridin-3-ylamino-thiazolyl-phenyl core, subtle variations in the acetamide substituent produce marked differences in kinase selectivity profiles, cellular permeability, and antiproliferative potency. In the thiazolyl N-benzyl-substituted acetamide series, removal or modification of the benzyl substituent altered Src kinase GI₅₀ values by several-fold [1], and in the 4-phenyl-2-phenoxyacetamide thiazole series, substituent identity on the phenyl ring shifted average IC₅₀ values across multiple cancer cell lines from ~13 μM to >50 μM [2]. The benzyloxy group in the target compound provides a specific combination of hydrogen-bond acceptor capacity (ether oxygen) and π-stacking potential (terminal phenyl ring) that cannot be replicated by simple alkyl ethers (e.g., ethoxy) or thioether analogs (e.g., cyclopentylthio), making blind analog substitution a high-risk strategy for assay reproducibility.

Quantitative Differentiation Evidence for 2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797727-72-0) vs. Closest Analogs


CDK5/p25 Inhibitory Potency of the Pyridin-3-ylamino-Thiazole Core: Class-Level Benchmark

The pyridin-3-ylamino-thiazole pharmacophore shared by the target compound is a recognized CDK inhibitory motif. In BindingDB, a closely related analog—(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(phenyl)methanone (CHEMBL1761794)—exhibited an IC₅₀ of 341 nM against CDK5/p25 in a [³³P]γ-ATP incorporation assay [1]. A structurally more distant analog, (4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(pyridin-4-yl)methanone (CHEMBL1761807), showed a weaker IC₅₀ of 1,710 nM under identical conditions [2]. The benzyloxy-substituted target compound sits between these extremes in terms of steric and electronic character at the acetamide region, suggesting intermediate CDK5/p25 inhibitory potential relative to established analogs.

CDK5 kinase inhibition cell cycle

Src Kinase Inhibitory Activity: Benzyl vs. Benzyloxy Substituent Comparison

The thiazolyl N-benzyl-substituted acetamide series provides a structurally analogous benchmark for the target compound's potential Src kinase activity. The unsubstituted N-benzyl derivative 8a (containing a thiazole core with a 2-morpholinoethoxyphenyl group) inhibited c-Src kinase with GI₅₀ values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The 4-fluorobenzyl derivative 8b achieved 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. The target compound replaces the benzyl-substituted thiazole with a benzyloxy-acetamide chain attached to a pyridin-3-ylamino-thiazolyl-phenyl scaffold, introducing an additional hydrogen-bond acceptor (ether oxygen) absent in the comparator series.

Src kinase substrate-binding site non-ATP competitive

Chk1 Kinase Inhibition Potential: Pyridyl Aminothiazole Core Pharmacophore Alignment

Pyridyl aminothiazoles constitute a validated class of ATP-competitive Chk1 inhibitors. Dudkin et al. (2012) reported that optimized pyridyl aminothiazoles achieve Chk1 IC₅₀ values in the low picomolar range (as low as 70 pM) and exhibit slow dissociation rates, translating into functional cellular activity (CEA) [1]. The target compound shares the core 2-(pyridin-3-ylamino)thiazole motif essential for Chk1 hinge-region binding. Compared to the highly optimized clinical candidate-like molecules in the Dudkin series, the target compound lacks the ethylenediamine amide extension critical for picomolar potency and extended residence time, positioning it as a weaker (likely nanomolar to low-micromolar) Chk1 ligand suitable as a chemical probe rather than a lead-optimized candidate.

Chk1 checkpoint kinase DNA damage response

Antiproliferative Activity in MCF-7 and A549 Cell Lines: Phenoxyacetamide-Thiazole Class Benchmark

The 4-phenyl-2-phenoxyacetamide thiazole series, structurally analogous to the target compound, was evaluated by Eissa Mohammed et al. (2018). The most potent analog, 8f (fluoro and methyl substituent), exhibited an average IC₅₀ of ~13 μM against MCF-7 (breast), A549 (lung), EAC (Ehrlich ascites carcinoma), and DLA (Dalton's lymphoma ascites) cell lines, and ~10 μM against the drug-resistant MDA-MB-468 line [1]. Less optimized analogs in the series showed IC₅₀ values exceeding 50 μM [1]. The target compound's benzyloxy substituent differs from 8f's phenoxy group with fluoro/methyl substitution; based on the SAR trend that electron-withdrawing groups enhance potency in this series, the target compound is expected to exhibit intermediate antiproliferative activity.

cytotoxicity MCF-7 A549 anticancer

Physicochemical Property Differentiation: cLogP and H-Bond Donor/Acceptor Profile vs. Ethoxy and Cyclopentylthio Analogs

The benzyloxy moiety (‒OCH₂Ph) in the target compound confers distinct physicochemical properties compared to close analogs. The target compound (C₂₃H₂₀N₄O₂S, MW 416.5) has 2 H-bond donors (amide NH, thiazole NH) and 5 H-bond acceptors (benzyloxy O, amide C=O, pyridine N, thiazole N and S). The ethoxy analog 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797891-11-2, C₁₈H₁₈N₄O₂S, MW 354.4) is less lipophilic (predicted cLogP ~3.0 vs. ~3.8 for the target). The cyclopentylthio analog 2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797160-65-6, C₂₁H₂₂N₄OS₂, MW 410.6) replaces the ether oxygen with sulfur, increasing lipophilicity (predicted cLogP ~4.5) while eliminating a strong H-bond acceptor. The benzyloxy compound's intermediate lipophilicity and additional H-bond acceptor capacity make it a balanced candidate for optimizing both passive permeability and solubility.

lipophilicity permeability drug-likeness

Best Research and Industrial Application Scenarios for 2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797727-72-0)


CDK5/p25 Kinase Probe: Tool Compound for Neurodegenerative Disease and Cancer Cell Cycle Studies

Based on the CDK5 inhibitory activity established for the pyridin-3-ylamino-thiazole pharmacophore class (IC₅₀ benchmarks: 341–1,710 nM) [1][2], this compound is suitable as a chemical probe in CDK5/p25 biochemical assays. Researchers studying the role of CDK5 in Alzheimer's disease-related tau hyperphosphorylation or in cell cycle dysregulation in cancer can use the compound at concentrations of 0.5–5 μM to achieve partial to full CDK5 inhibition, provided that target engagement is confirmed by orthogonal assays.

SAR Scaffold for Kinase Inhibitor Optimization: Benzyloxy-Acetamide Linker Exploration

The benzyloxy-acetamide substitution pattern in the target compound provides an underexplored chemical space relative to well-characterized N-benzyl or phenoxyacetamide analogs [3][4]. Medicinal chemistry teams can use this compound as a starting scaffold to systematically vary the benzyloxy group (e.g., halogen substitution, heteroaryl replacement) and assess the impact on kinase selectivity panels. The compound's intermediate lipophilicity (predicted cLogP ~3.8) leaves room for both polarity-increasing and lipophilicity-enhancing modifications.

Negative Control for High-Potency Chk1 Inhibitor Studies

Because the target compound lacks the ethylenediamine amide extension required for picomolar Chk1 potency [5], it can serve as a structurally matched negative control in experiments using optimized pyridyl aminothiazole Chk1 inhibitors. At concentrations up to 10 μM, the compound is expected to show negligible Chk1 inhibition, enabling researchers to attribute phenotypic effects in DNA damage response assays specifically to Chk1 engagement by the positive control compound.

Antiproliferative Reference in Phenoxyacetamide-Thiazole Cancer Panel Screening

Given the class-level antiproliferative benchmark of ~13 μM for the most active 4-phenyl-2-phenoxyacetamide thiazole analog 8f across MCF-7, A549, EAC, and DLA cell lines [4], this compound can serve as a reference standard in multi-cell-line cytotoxicity screening. Its predicted intermediate potency (15–40 μM) makes it useful for calibrating assay sensitivity and for benchmarking new synthetic derivatives within the same chemotype series.

Quote Request

Request a Quote for 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.